molecular formula C52H76N18O25S6 B14760575 S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate

S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate

Cat. No.: B14760575
M. Wt: 1545.7 g/mol
InChI Key: VEYLGILZFLODMN-WXLUKGNWSA-N
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Description

S-Adenosyl-L-methionine disulfate tosylate, also known as 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-adenosine disulfate 4-methylbenzenesulfonate, is a compound that plays a crucial role in various biological processes. It is a derivative of S-Adenosyl-L-methionine, a naturally occurring compound in the body that acts as a methyl donor in numerous biochemical reactions. This compound is known for its involvement in methylation processes, which are essential for DNA and RNA synthesis, protein function, and lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Adenosyl-L-methionine disulfate tosylate typically involves the reaction of L-methionine with adenosine triphosphate (ATP) in the presence of the enzyme S-adenosylmethionine synthetase. This reaction forms S-Adenosyl-L-methionine, which is then converted to its disulfate tosylate form through further chemical reactions .

Industrial Production Methods

Industrial production of S-Adenosyl-L-methionine disulfate tosylate involves large-scale fermentation processes using genetically modified microorganisms that overproduce the enzyme S-adenosylmethionine synthetase. The compound is then extracted and purified using various chromatographic techniques to obtain the desired purity and form .

Chemical Reactions Analysis

Types of Reactions

S-Adenosyl-L-methionine disulfate tosylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

S-Adenosyl-L-methionine disulfate tosylate has a wide range of scientific research applications:

    Chemistry: Used as a methyl donor in synthetic organic chemistry.

    Biology: Studied for its role in epigenetic regulation and gene expression.

    Medicine: Investigated for its potential therapeutic effects in treating depression, liver disorders, and osteoarthritis.

    Industry: Used in the production of dietary supplements and pharmaceuticals.

Mechanism of Action

S-Adenosyl-L-methionine disulfate tosylate exerts its effects primarily through its role as a methyl donor. It transfers methyl groups to various substrates, including DNA, RNA, proteins, and lipids, thereby influencing gene expression, protein function, and lipid metabolism. The compound also plays a role in the synthesis of neurotransmitters and hormones, contributing to its effects on mood and emotional well-being .

Comparison with Similar Compounds

Similar Compounds

  • S-Adenosyl-L-methionine chloride dihydrochloride
  • S-Adenosyl-L-methionine tosylate
  • S-Adenosyl-L-methionine

Uniqueness

S-Adenosyl-L-methionine disulfate tosylate is unique due to its disulfate tosylate form, which enhances its stability and solubility compared to other forms of S-Adenosyl-L-methionine. This makes it particularly useful in various industrial and research applications .

Properties

Molecular Formula

C52H76N18O25S6

Molecular Weight

1545.7 g/mol

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate

InChI

InChI=1S/3C15H22N6O5S.C7H8O3S.H2O7S2/c3*1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;1-8(2,3)7-9(4,5)6/h3*5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);(H,1,2,3)(H,4,5,6)/t3*7-,8+,10+,11+,14+,27?;;/m000../s1

InChI Key

VEYLGILZFLODMN-WXLUKGNWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[O-]S(=O)(=O)OS(=O)(=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[O-]S(=O)(=O)OS(=O)(=O)[O-]

Origin of Product

United States

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